3-Fluorophenethylamine

Catalog No.
S708426
CAS No.
404-70-6
M.F
C8H10FN
M. Wt
139.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenethylamine

CAS Number

404-70-6

Product Name

3-Fluorophenethylamine

IUPAC Name

2-(3-fluorophenyl)ethanamine

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

InChI

InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2

InChI Key

AUCVZEYHEFAWHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CCN

Canonical SMILES

C1=CC(=CC(=C1)F)CCN

Limited Availability and Research Focus:

3-Fluorophenethylamine (3-FPEA) is a chemical compound belonging to the phenethylamine class. While its chemical structure shares similarities with some psychoactive substances, information regarding its specific scientific research applications is scarce and not widely available.

Potential Areas of Investigation:

Despite the limited information, some scientific studies suggest potential areas of investigation for 3-FPEA, but these are in the preliminary stages and require further exploration:

  • Neurotransmitter Interactions: There is some evidence that 3-FPEA may interact with certain neurotransmitters in the brain, such as dopamine and norepinephrine. However, the specific nature and potential implications of these interactions are not well understood and require further research [].
  • Medicinal Chemistry Studies: The structural similarities of 3-FPEA to other known psychoactive compounds have led some researchers to explore its potential as a lead compound for the development of new medications. However, these investigations are in the early stages and require extensive research and safety evaluation before any potential therapeutic applications can be considered.

3-Fluorophenethylamine is an organic compound characterized by its molecular formula C8H10FNC_8H_{10}FN and a molecular weight of approximately 139.17 g/mol. It is a fluorinated derivative of phenethylamine, where a fluorine atom is substituted at the 3-position of the phenyl ring. This substitution imparts unique chemical properties that make it valuable in various fields, including medicinal chemistry and materials science.

, similar to other amines. Key reactions include:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield different amine derivatives, often using hydrogenation methods or reagents like sodium borohydride.
  • Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Nucleophiles such as sodium methoxide or potassium tert-butoxide are typically employed in these reactions.

These reactions provide pathways for synthesizing more complex organic molecules and exploring the compound's reactivity.

3-Fluorophenethylamine has been studied for its biological activity, particularly its interaction with neurotransmitter systems. It is known to bind to adrenergic receptors, which play a crucial role in the regulation of neurotransmitter release and signal transduction pathways. This interaction suggests potential applications in pharmacology, particularly in developing drugs targeting these receptors.

The synthesis of 3-Fluorophenethylamine typically involves several methods:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 3-fluorobenzaldehyde.
  • Reductive Amination: A common synthetic route involves the reductive amination of 3-fluorobenzaldehyde with an appropriate amine source, using reducing agents like sodium cyanoborohydride to facilitate the reaction.
  • Alternative Methods: Other methods may include direct fluorination of phenethylamine or substitution reactions involving fluorinated aromatic compounds.

These methods can be optimized for yield and purity based on specific experimental conditions.

3-Fluorophenethylamine finds applications across various fields:

  • Pharmaceuticals: Due to its interaction with neurotransmitter receptors, it is being explored for potential therapeutic applications in treating neurological disorders.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and specialty chemicals.
  • Research: The compound is utilized in biochemical studies to understand receptor interactions and enzyme modulation.

Research indicates that 3-Fluorophenethylamine interacts with adrenergic receptors, similar to other phenethylamine derivatives. Studies have shown that it may act as both an agonist and antagonist depending on the specific receptor subtype and cellular context. This duality in action highlights its potential as a lead compound for drug development aimed at modulating neurotransmitter systems.

Several compounds share structural similarities with 3-Fluorophenethylamine, including:

  • 2-Chloro-6-fluorophenethylamine: A related compound where chlorine and fluorine are substituted at different positions on the phenyl ring. It has distinct chemical properties and potential applications in medicinal chemistry .
  • 4-Fluorophenethylamine: This compound features a fluorine substitution at the 4-position. It exhibits different reactivity patterns compared to 3-fluorophenethylamine .
  • Phenethylamine: The parent compound lacking any halogen substitutions, serving as a baseline for comparing the effects of fluorination on biological activity and chemical reactivity.

Uniqueness

The uniqueness of 3-Fluorophenethylamine lies in its specific substitution pattern on the phenyl ring, which influences both its chemical reactivity and biological properties. This distinct arrangement allows for targeted research applications and development into specialized compounds that may offer therapeutic benefits not found in non-fluorinated analogs.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (11.54%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Fluorophenethylamine

Dates

Modify: 2023-08-15

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